molecular formula C26H24ClN3O4S B6526925 4-benzoyl-N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride CAS No. 1135134-94-9

4-benzoyl-N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride

Cat. No.: B6526925
CAS No.: 1135134-94-9
M. Wt: 510.0 g/mol
InChI Key: DTVGBBCPWWAOPX-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a complex bicyclic structure attached to the amide nitrogen. It also contains a dimethylaminoethyl group attached to the carbonyl carbon of the benzamide .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the bicyclic structure. The compound contains several functional groups, including an amide, a benzoyl group, and a dimethylamino group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the dimethylamino group could be involved in quaternization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound, it’s difficult to predict its properties without experimental data .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If it does have biological activity, it could potentially be developed into a pharmaceutical drug .

Properties

IUPAC Name

4-benzoyl-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S.ClH/c1-28(2)12-13-29(26-27-20-14-21-22(33-16-32-21)15-23(20)34-26)25(31)19-10-8-18(9-11-19)24(30)17-6-4-3-5-7-17;/h3-11,14-15H,12-13,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGBBCPWWAOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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